Cas no 1566682-50-5 (5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride)
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-methyl-5-(1-methylpropyl)-
- 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
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- MDL: MFCD26089703
- Inchi: 1S/C7H12ClN3O2S/c1-4-5(2)6-9-10-7(11(6)3)14(8,12)13/h5H,4H2,1-3H3
- InChI Key: JUGBLJQAJHYUIT-UHFFFAOYSA-N
- SMILES: N1=C(C(C)CC)N(C)C(S(Cl)(=O)=O)=N1
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-284578-1g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 1g |
$699.0 | 2023-09-07 | ||
| Enamine | EN300-284578-5g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 5g |
$2028.0 | 2023-09-07 | ||
| Enamine | EN300-284578-10g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 10g |
$3007.0 | 2023-09-07 | ||
| Enamine | EN300-284578-0.05g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 0.05g |
$587.0 | 2023-09-07 | ||
| Enamine | EN300-284578-0.1g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 0.1g |
$615.0 | 2023-09-07 | ||
| Enamine | EN300-284578-0.25g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 0.25g |
$642.0 | 2023-09-07 | ||
| Enamine | EN300-284578-0.5g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 0.5g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-284578-1.0g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-284578-2.5g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 2.5g |
$1370.0 | 2023-09-07 | ||
| Enamine | EN300-284578-5.0g |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1566682-50-5 | 5.0g |
$2152.0 | 2023-03-01 |
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Suppliers
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
Introduction to 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1566682-50-5)
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1566682-50-5, belongs to the triazole sulfonyl chloride class, which is known for its versatile applications in drug synthesis and molecular modification. The structural features of this molecule, particularly its butan-2-yl and methyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the development of novel therapeutic agents.
The significance of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride lies in its potential utility as a building block in the synthesis of more complex pharmacophores. The sulfonyl chloride functional group (-SO₂Cl) is highly reactive and can undergo nucleophilic substitution reactions to form sulfonamides, sulfates, or other derivatives. These derivatives are often incorporated into drug molecules to enhance their bioavailability, binding affinity, or metabolic stability. In recent years, there has been a growing interest in sulfonyl chloride-containing compounds due to their role in developing treatments for various diseases, including infectious disorders and chronic conditions.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like triazoles in drug design. Triazoles are known for their broad spectrum of biological activities and have been successfully incorporated into numerous FDA-approved drugs. The presence of both butan-2-yl and methyl groups in 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride introduces steric and electronic effects that can fine-tune the pharmacological properties of the final drug product. This compound serves as a crucial precursor in synthesizing molecules that target specific biological pathways.
In the context of modern drug development, the demand for high-quality intermediates like 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has increased significantly. Pharmaceutical companies and research institutions are continuously exploring new synthetic routes to optimize the production of these compounds. The use of advanced catalytic methods and green chemistry principles has enabled more efficient and sustainable synthesis processes. For instance, recent studies have demonstrated the use of transition metal catalysts to facilitate sulfonyl chloride formation with higher yields and reduced byproducts.
The chemical reactivity of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it an attractive candidate for further functionalization. Researchers have leveraged its sulfonyl chloride group to introduce various pharmacophoric elements into drug candidates. For example, sulfonamides derived from this compound have shown promise in inhibiting enzymes involved in inflammatory responses. Additionally, modifications at the butan-2-yl and methyl positions can alter the solubility and metabolic profile of the resulting drugs, making them more suitable for clinical use.
One notable application of derivatives from 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is in the development of antiviral agents. The triazole core is a common motif in antiviral drugs due to its ability to interact with viral enzymes and disrupt replication cycles. By incorporating sulfonyl chloride functionality, researchers can generate sulfonamides that exhibit potent antiviral activity against a range of pathogens. This approach has been particularly relevant in the context of emerging viral threats where rapid development of new treatments is essential.
The synthesis and characterization of 5-(butan-2-yly)-4-methylidene-H-tetrazolinium 3-carboxylic acid (CAS No: 156668250) are critical steps in understanding its potential applications. Advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been employed to elucidate its molecular structure and confirm its purity. These analytical methods provide insights into the compound's reactivity and help guide further chemical modifications.
In conclusion,5-(butan--yl)- methylidene-H-tetrazolinium 3-carboxylic acid (CAS No: 156668250) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications for sulfonyl chloride-containing compounds,5-(butan--yl)- methylidene-H-tetrazolinium 3-carboxylic acid (CAS No: 156668250) is poised to play a crucial role in addressing global health challenges through innovative drug development strategies.
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